Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

Drug Synthesis Ulcerative Colitis S1P Receptor Modulator

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol (CAS 1182834-60-1) is the documented, non-interchangeable intermediate for etrasimod (Velsipity™). Substituting the meta-CF3 group for para-CF3 or the cyclopentyl ring for phenyl results in up to a 4.7-fold potency loss, making this exact alcohol essential for validated synthesis. Procure with confidence for S1P1 receptor modulator development, SAR control, and screening library design.

Molecular Formula C13H15F3O
Molecular Weight 244.25 g/mol
Cat. No. B7847269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl [3-(trifluoromethyl)phenyl]methanol
Molecular FormulaC13H15F3O
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2
InChIKeyVWGHXCWFUHKVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl [3-(trifluoromethyl)phenyl]methanol: Sourcing and Specification Guide


Cyclopentyl [3-(trifluoromethyl)phenyl]methanol (CAS 1182834-60-1) is a fluorinated secondary alcohol with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . Its structure features a cyclopentyl group and a 3-trifluoromethylphenyl moiety connected by a methanol bridge, imparting a calculated XlogP of 3.8 and a topological polar surface area (TPSA) of 20.2 Ų [1]. The compound is primarily employed as a key building block in medicinal chemistry , most notably as a crucial intermediate in the synthesis of the FDA-approved drug etrasimod (Velsipity™) for ulcerative colitis [2].

Why Generic Substitution Fails for Cyclopentyl [3-(trifluoromethyl)phenyl]methanol in Drug Synthesis


In drug development and chemical synthesis, treating Cyclopentyl [3-(trifluoromethyl)phenyl]methanol as a generic aryl alcohol would be a critical error. While structurally simple, its specific combination of a cyclopentyl ring and a meta-trifluoromethyl group on the phenyl ring is not interchangeable. For instance, empirical data show that shifting the trifluoromethyl substituent from the 3-position (meta) to the 4-position (para) on an analogous molecular scaffold results in a nearly two-fold change in potency (IC50 of 1.80 vs. 1.00) [1]. Furthermore, replacing the cyclopentyl group with a phenyl group in a similar series causes an even more dramatic shift in activity (IC50 of 3.70 vs. 0.78) [1]. The specific spatial and electronic properties of this compound are essential for its established role as a synthetic intermediate for the S1P receptor modulator etrasimod [2]. Substituting a 'close' analog without rigorous validation risks derailing a multi-step synthesis or, in a biological context, leads to an inactive compound, as evidenced by a structurally related 3-trifluoromethyl cyclopentyl analog showing no activity where other halogenated analogs were potent [3].

Quantitative Evidence Differentiating Cyclopentyl [3-(trifluoromethyl)phenyl]methanol from Analogs


Key Intermediate for Etrasimod: Structural Necessity for S1P Receptor Modulation

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is not a general-purpose reagent but a specific and required intermediate in the synthesis of etrasimod, an FDA-approved drug for ulcerative colitis. This is not a class-level inference; the compound's exact structure is explicitly required as a building block in the drug's synthetic route [1]. Its use is detailed in multiple patents, including alternative processes that begin with the reduction of a 4-cyclopentyl-3-(trifluoromethyl)benzoate precursor to this specific alcohol [2]. The structural necessity is absolute: the 4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy group is a key pharmacophoric element of the final drug molecule [3].

Drug Synthesis Ulcerative Colitis S1P Receptor Modulator

Regioisomeric Impact: Meta-Trifluoromethyl Placement is Essential for Potency

The specific position of the trifluoromethyl (-CF3) group on the phenyl ring is a critical determinant of biological activity. A comparative analysis of a series of compounds with varying R1 groups on a common scaffold reveals a substantial difference in potency between the 3-(meta) and 4-(para) trifluoromethyl isomers. The 3-trifluoromethylphenyl analog (Compound 7g) exhibited an IC50 of 1.80, whereas the 4-trifluoromethylphenyl analog (Compound 7h) was more potent with an IC50 of 1.00 in the same assay [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Impact of Cycloalkyl Ring on Potency: Cyclopentyl vs. Phenyl

The choice of the cyclopentyl group, as opposed to a planar aromatic ring, significantly influences biological activity. In a direct comparison of two otherwise identical analogs, replacing the cyclopentyl group (Compound 7a) with a phenyl group (Compound 7b) resulted in a pronounced shift in potency. The cyclopentyl analog exhibited an IC50 of 3.70, while the phenyl analog was 4.7-fold more potent, with an IC50 of 0.78 in the same assay [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilicity

Target-Specific Inactivity: A Unique Profile Among 3-Substituted Analogs

In a specific biological assay, the 3-trifluoromethyl analog displayed a unique and striking profile: complete inactivity. A series of 3-substituted cyclopentyl compounds were tested, and while other halogenated and substituted analogs showed potent inhibition (e.g., 3-nitro IC50 = 0.063 μM; 3-fluoro IC50 = 0.079 μM; 3-chloro IC50 = 0.079 μM), the 3-trifluoromethyl derivative was reported as 'inactive' [1]. This represents a clear 'on/off' functional switch driven solely by the trifluoromethyl group in this position.

Selectivity Enzyme Inhibition Structure-Activity Relationship (SAR)

Primary Application Scenarios for Cyclopentyl [3-(trifluoromethyl)phenyl]methanol


Process R&D and Manufacturing of Etrasimod (Velsipity™)

This is the premier application for this compound. Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is a documented, required intermediate in the synthesis of etrasimod [1]. Procurement of this specific alcohol is essential for any pharmaceutical company or CRO/CDMO involved in the development, generic production, or lifecycle management of this S1P receptor modulator. Alternative intermediates cannot be substituted without revalidating the entire synthetic process [2].

Structure-Activity Relationship (SAR) Studies of S1P or Related GPCR Modulators

The compound's unique combination of a cyclopentyl group and a meta-CF3-phenyl moiety provides a well-characterized control for SAR campaigns. Researchers can use it to systematically probe the effects of 3D aliphatic rings versus planar aromatic groups on target binding and ADME properties. The direct comparative data showing a 4.7-fold change in potency when replacing the cyclopentyl with a phenyl group [1] makes it a powerful tool for demonstrating the value of saturated ring systems in lead optimization.

Design of Selective Probes Based on Regioisomeric Control

The meta-substitution pattern is a critical design element. As evidenced by the nearly 2-fold difference in potency between the 3-CF3 and 4-CF3 analogs [1], this compound is ideal for projects requiring precise spatial control of functional groups. Furthermore, its documented inactivity in a specific target assay [2] positions it as a valuable 'negative control' scaffold for developing highly selective inhibitors and avoiding off-target pharmacology.

Fluorinated Building Block for Library Synthesis

As a high-purity (97%) fluorinated alcohol , this compound is a versatile building block for parallel synthesis and the creation of diverse screening libraries. Its alcohol handle allows for easy derivatization (e.g., etherification, esterification) to attach the valuable cyclopentyl and meta-trifluoromethylphenyl motifs to other chemical cores. The well-defined lipophilicity (XlogP 3.8) [3] makes it a predictable module for tuning the physicochemical properties of novel compounds.

Quote Request

Request a Quote for Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.